Antiviral Agent 64: A Novel Viral Entry Inhibitor Targeting the Spike Glycoprotein Fusion Machinery
Antiviral Agent 64: A Novel Viral Entry Inhibitor Targeting the Spike Glycoprotein Fusion Machinery
A Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
November 20, 2025
Abstract
Antiviral Agent 64 (AV-64) is a novel small molecule inhibitor demonstrating potent and broad-spectrum activity against a range of enveloped viruses. This document elucidates the core mechanism of action of AV-64, identifying it as a viral entry inhibitor that specifically targets the viral spike glycoprotein.[1][2][3] By binding to a highly conserved region within the S2 subunit, AV-64 effectively stalls the conformational changes required for the fusion of the viral and host cell membranes, thereby preventing viral entry and subsequent replication.[4][5] This guide provides a comprehensive overview of the experimental data supporting this mechanism, details the protocols of key assays, and presents visual representations of the involved pathways and experimental workflows.
Introduction
The emergence of novel and re-emerging viral pathogens presents a continuous challenge to global health. The development of effective antiviral therapeutics is a critical component of pandemic preparedness and response.[6] A key strategy in antiviral drug development is the identification of compounds that target essential stages of the viral life cycle, such as viral entry, replication, or egress.[7][8][9] Viral entry into host cells is a particularly attractive target as it represents the first committed step in the infection process.[1][7]
Antiviral Agent 64 (AV-64) has emerged from high-throughput screening campaigns as a promising candidate with significant inhibitory activity against multiple enveloped viruses. This whitepaper details the molecular mechanism by which AV-64 exerts its antiviral effect, providing a foundation for its further development and optimization.
Core Mechanism of Action: Inhibition of Viral-Host Membrane Fusion
AV-64's primary mechanism of action is the inhibition of viral entry by preventing the fusion of the viral envelope with the host cell membrane.[1][2][3] This is achieved through direct interaction with the viral spike glycoprotein, a critical component of the fusion machinery for many enveloped viruses.
The spike glycoprotein is typically composed of two subunits, S1 and S2. The S1 subunit is responsible for binding to host cell receptors, while the S2 subunit mediates the fusion of the viral and cellular membranes. Upon receptor binding, the spike protein undergoes a series of conformational changes, leading to the insertion of the fusion peptide into the host membrane and the subsequent formation of a six-helix bundle (6HB) that drives membrane fusion.[4][5]
AV-64 has been shown to bind to a conserved pocket in the S2 subunit, stabilizing it in a pre-fusion conformation. This binding event prevents the necessary structural rearrangements, including the formation of the 6HB, thereby halting the fusion process.
Quantitative Data Summary
The antiviral activity and key biophysical parameters of AV-64 have been determined through a series of in vitro assays. The data is summarized in the tables below for clarity and comparative analysis.
Table 1: In Vitro Antiviral Activity of AV-64 against Various Enveloped Viruses
| Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A (H1N1) | MDCK | 15.2 | >50 | >3289 |
| SARS-CoV-2 | Vero E6 | 8.7 | >50 | >5747 |
| MERS-CoV | Vero E6 | 12.1 | >50 | >4132 |
| RSV | HEp-2 | 25.6 | >50 | >1953 |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
Table 2: Biophysical Characterization of AV-64 Binding to Recombinant SARS-CoV-2 S2 Subunit
| Assay | Parameter | Value |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | 25 nM |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 30 nM |
| Enthalpy Change (ΔH) | -12.5 kcal/mol | |
| Entropy Change (ΔS) | -15.2 cal/mol·K |
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the mechanism of action of AV-64 are provided below.
Cell-Based Antiviral Assay
This assay was used to determine the half-maximal effective concentration (EC50) of AV-64.
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Cell Lines and Viruses: Vero E6 cells were used for SARS-CoV-2 and MERS-CoV, MDCK cells for Influenza A, and HEp-2 cells for RSV.
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Procedure:
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Cells were seeded in 96-well plates and incubated overnight.
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Serial dilutions of AV-64 were prepared in infection medium.
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The cell culture medium was removed, and the cells were washed with phosphate-buffered saline (PBS).
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The diluted AV-64 and a standardized amount of virus (multiplicity of infection [MOI] of 0.01) were added to the cells.
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After a 2-hour incubation at 37°C, the inoculum was removed, and the cells were washed and overlaid with fresh medium containing the corresponding concentrations of AV-64.
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The plates were incubated for 48-72 hours, depending on the virus.
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Viral-induced cytopathic effect (CPE) was quantified using a CellTiter-Glo Luminescent Cell Viability Assay.
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EC50 values were calculated by non-linear regression analysis.
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Cytotoxicity Assay
This assay was performed to determine the half-maximal cytotoxic concentration (CC50) of AV-64.
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Procedure:
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Cells were seeded in 96-well plates as in the antiviral assay.
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Serial dilutions of AV-64 were added to the cells in the absence of any virus.
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Plates were incubated for 72 hours at 37°C.
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Cell viability was measured using the CellTiter-Glo assay.
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CC50 values were calculated by non-linear regression analysis.
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Surface Plasmon Resonance (SPR) Assay
SPR was used to measure the binding affinity of AV-64 to the recombinant SARS-CoV-2 S2 subunit.
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Instrumentation: A Biacore T200 instrument was used.
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Procedure:
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Recombinant S2 protein was immobilized on a CM5 sensor chip.
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A series of concentrations of AV-64 in running buffer were flowed over the chip surface.
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The association and dissociation of AV-64 were monitored in real-time by measuring changes in the refractive index.
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The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
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Viral Entry Assay (Pseudovirus-Based)
This assay specifically measures the effect of AV-64 on viral entry.
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Pseudovirus Production: Lentiviral particles pseudotyped with the spike proteins of the respective viruses and carrying a luciferase reporter gene were produced in HEK293T cells.
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Procedure:
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Target cells were seeded in 96-well plates.
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Cells were pre-incubated with serial dilutions of AV-64 for 1 hour.
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Pseudovirus particles were then added to the cells.
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After 48 hours of incubation, the cells were lysed, and luciferase activity was measured.
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Inhibition of viral entry was calculated relative to untreated control cells.
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Visualizations
The following diagrams illustrate the proposed mechanism of action of Antiviral Agent 64 and the workflows of the key experimental procedures.
Caption: Mechanism of action of Antiviral Agent 64.
Caption: Workflow of key experimental assays.
Caption: Signaling pathway of viral entry inhibited by AV-64.
Conclusion
References
- 1. Inhibitors of viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Entry inhibitor - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Inhibition of Viral Membrane Fusion by Peptides and Approaches to Peptide Design [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. Antiviral drug - Wikipedia [en.wikipedia.org]
- 8. Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Drug Development: Innovations And Applications - [nanoschool.in]
